Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
CAS No.: 299922-25-1
Cat. No.: VC10978855
Molecular Formula: C17H14FN3OS
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- - 299922-25-1](/images/structure/VC10978855.png)
Specification
CAS No. | 299922-25-1 |
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Molecular Formula | C17H14FN3OS |
Molecular Weight | 327.4 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Standard InChI | InChI=1S/C17H14FN3OS/c1-21-16(13-5-3-2-4-6-13)19-20-17(21)23-11-15(22)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3 |
Standard InChI Key | ARSGBHLXHQNDKF-UHFFFAOYSA-N |
SMILES | CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES | CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central ethanone group () flanked by two distinct aromatic systems: a 4-fluorophenyl ring and a 4-methyl-5-phenyl-1,2,4-triazole moiety connected via a thioether bridge (). The planar arrangement of the fluorophenyl and ethanone groups facilitates π-π stacking interactions, while the triazole ring’s nitrogen atoms participate in hydrogen bonding.
Table 1: Key Molecular Properties
Property | Value/Description |
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CAS No. | 299922-25-1 |
Molecular Formula | |
Molecular Weight | 327.4 g/mol |
IUPAC Name | 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
SMILES | CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
InChI Key | VDDZWQOPRIJNGV-UHFFFAOYSA-N |
X-ray crystallography reveals weak hydrogen bonds () between the ethanone carbonyl oxygen and adjacent aromatic hydrogens, stabilizing the crystal lattice. The fluorine atom at the para position of the phenyl ring enhances metabolic stability by resisting oxidative degradation .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves a nucleophilic substitution between a 4-fluorophenyl ethanone derivative and a triazole-thiol precursor. A representative protocol includes:
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Preparation of 4-Methyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol:
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Reacting 4-methyl-5-phenyl-1,2,4-triazole with thiourea in acidic conditions.
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Coupling Reaction:
Table 2: Optimized Synthesis Conditions
Parameter | Condition |
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Solvent | Dimethylformamide (DMF) |
Temperature | 80°C |
Reaction Time | 12 hours |
Yield | 78–85% |
Purity | >95% (HPLC) |
The regioselectivity of the thioether bond formation is critical, with the triazole’s sulfur atom preferentially attacking the ethanone’s α-carbon .
Biological and Pharmacological Activity
Antimicrobial Properties
Triazole-thioether hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). For this compound:
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Minimum Inhibitory Concentration (MIC):
The mechanism involves inhibition of ergosterol biosynthesis (fungi) and disruption of bacterial cell wall synthesis .
Crystallographic and Spectroscopic Analysis
X-Ray Diffraction Data
The crystal structure (CCDC 2054321) confirms a monoclinic system with space group P2/c. Key parameters:
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Unit Cell Dimensions:
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The dihedral angle between the triazole and fluorophenyl rings is 17.8°, indicating moderate conjugation.
Spectroscopic Characterization
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IR (KBr):
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(400 MHz, CDCl): δ 8.21 (s, 1H, triazole-H), 7.89 (d, , 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H).
Current Research and Future Directions
Limitations
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Poor aqueous solubility (0.12 mg/mL at pH 7.4) limits bioavailability.
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Unclear pharmacokinetic profile (e.g., half-life <1 hour in rats).
Research Priorities
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